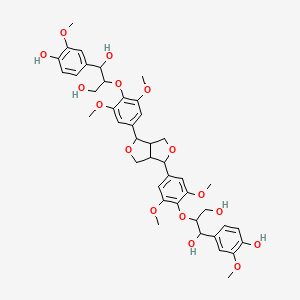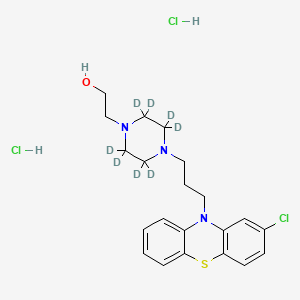
Hedyotisol B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hedyotisol B is a natural product found in Euonymus alatus, Tarenna attenuata, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Structure and Isolation : Hedyotisol B is one of the novel dilignans isolated from Hedyotis lawsoniae, characterized by its unique structure composed of a syringaresinol unit and two phenylpropane units, making it stereoisomeric with related compounds (Matsuda, Kadota, Tai, & Kikuchi, 1984).
Anticancer Properties : Studies have identified various compounds from Hedyotis Diffusa Willd, a plant used in Traditional Chinese Medicine, with anticancer effects. One such study investigated the mechanisms underlying the anticancer components in Hedyotis Diffusa Willd, revealing the involvement of mitochondrial apoptotic and death receptor pathways (Li, Zhang, Min, Hongyan, Lin, & Li, 2016).
Genomics Perspective : A genomics-based analysis of Hedyotis diffusa highlighted its mechanisms of action in anti-cancer, anti-oxidant, anti-inflammatory, and anti-fibroblast treatments, contributing to a deeper understanding of its pharmacological effects (Hu, He, Li, Fang, Xie, Ding, Mao, & Hu, 2019).
Inhibitory Effects on Pancreatic Cancer : Novel cyclotides from Hedyotis biflora, including hedyotide B5 to B9, have shown significant cytotoxicity on pancreatic cancer cell lines, suggesting the potential of these compounds in cancer bioactivity (Ding, Bai, & Qian, 2014).
Environmental Influence on Medicinal Properties : Research on environmental control methods for Hedyotis diffusa cultivation revealed that light intensity significantly affects the concentration of medicinal compounds, impacting the quality and quantity of the produced herb (Hisano, Uno, Ogino, Kitaaki, Ishiguro, Oku, & Itoh, 2013).
Phytochemical and Preclinical Studies : Hedyotis diffusa Willd has been the focus of chemical and preclinical studies due to its anticancer properties. Various compounds including anthraquinones, flavonoids, and terpenoids have been isolated, demonstrating the potential of Hedyotis diffusa in cancer therapy (Niu & Meng, 2013).
Wirkmechanismus
Hedyotisol B, also known as Hedyotisol A, is a lignan isolated from the fruit of Cyathea spinosa . It is a natural product with antioxidant activity . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
It is known to exhibit antioxidant activity , suggesting that it may interact with biological targets involved in oxidative stress and free radical scavenging.
Mode of Action
Given its antioxidant activity , it can be inferred that this compound may interact with its targets to neutralize free radicals, thereby preventing oxidative damage to cells.
Biochemical Pathways
Considering its antioxidant activity , it is plausible that this compound may influence pathways related to oxidative stress and cellular defense mechanisms.
Result of Action
Given its antioxidant activity , it can be inferred that this compound may help protect cells from oxidative damage, thereby contributing to cellular health and function.
Biochemische Analyse
Biochemical Properties
Hedyotisol B plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to interact with neuroprotective enzymes, enhancing their activity and providing protective effects against neurodegenerative conditions . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby modulating their function.
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in neuroprotection. For example, this compound can enhance the survival of PC12 cells under stress conditions by modulating signaling pathways that prevent cell death . Additionally, it impacts gene expression and cellular metabolism, promoting the expression of genes associated with cell survival and metabolic efficiency.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as neuroprotective enzymes, and modulates their activity. This binding can result in enzyme activation or inhibition, depending on the context. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that this compound maintains its neuroprotective effects over extended periods, although its efficacy may diminish slightly due to gradual degradation . These temporal effects are crucial for understanding the long-term potential of this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant neuroprotective effects without noticeable toxicity. At higher doses, some adverse effects, such as mild toxicity and reduced efficacy, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function. For instance, this compound is metabolized by liver enzymes, which convert it into various metabolites that retain some of its biological activity . These metabolic pathways are essential for understanding how this compound is processed in the body and its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects. This compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain, where it can interact with its target enzymes and proteins .
Subcellular Localization
This compound is localized to specific subcellular compartments, which is crucial for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors. Post-translational modifications and targeting signals help direct this compound to these compartments, ensuring its proper localization and function .
Eigenschaften
IUPAC Name |
2-[4-[6-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWNERGQFCAXLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC(CO)C(C6=CC(=C(C=C6)O)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7R)-7-[[2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1152049.png)

![tert-butyl (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylate](/img/structure/B1152059.png)
![4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol](/img/structure/B1152065.png)
